![molecular formula C18H17CuN3O12S3 B13761362 copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate is a complex organic compound that contains copper as a central metal ion. This compound is characterized by its intricate structure, which includes multiple functional groups such as oxido, sulfonatooxyethylsulfonyl, and diazenyl groups. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate typically involves the coordination of copper ions with the organic ligands. The process often starts with the preparation of the organic ligands, followed by their reaction with copper salts under controlled conditions. Common reagents used in the synthesis include copper(II) sulfate, sodium hydroxide, and various organic solvents. The reaction is usually carried out at elevated temperatures to ensure complete coordination of the ligands with the copper ions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the preparation of the ligands in bulk, followed by their reaction with copper salts in large reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ion changes its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the oxido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions may produce lower oxidation state complexes .
科学研究应用
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate involves its interaction with molecular targets such as enzymes and cellular components. The copper ion plays a crucial role in mediating redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The compound’s unique structure allows it to interact with specific molecular pathways, making it a potential candidate for targeted therapies .
相似化合物的比较
Similar Compounds
Copper(II) sulfate: A common copper compound used in various chemical reactions.
Copper(II) acetate: Another copper complex with different ligands but similar redox properties.
Copper(II) chloride: Known for its use in organic synthesis and catalysis.
Uniqueness
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
属性
分子式 |
C18H17CuN3O12S3 |
|---|---|
分子量 |
627.1 g/mol |
IUPAC 名称 |
copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate |
InChI |
InChI=1S/C18H19N3O12S3.Cu/c1-11(22)17(18(24)19-12-2-4-13(5-3-12)35(27,28)29)21-20-15-10-14(6-7-16(15)23)34(25,26)9-8-33-36(30,31)32;/h2-7,10,19,23-24H,8-9H2,1H3,(H,27,28,29)(H,30,31,32);/q;+2/p-2/b18-17+,21-20?; |
InChI 键 |
RVGXXGQHHCXRNN-KVARJBIOSA-L |
手性 SMILES |
[H+].[H+].CC(=O)/C(=C(/NC1=CC=C(C=C1)S(=O)(=O)[O-])\[O-])/N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)[O-])[O-].[Cu+2] |
规范 SMILES |
[H+].[H+].CC(=O)C(=C(NC1=CC=C(C=C1)S(=O)(=O)[O-])[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)[O-])[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


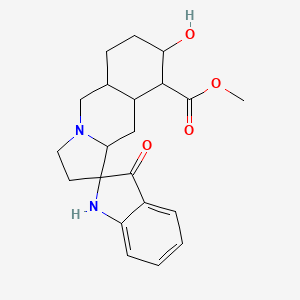

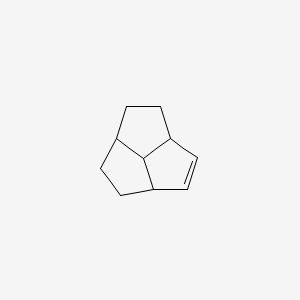
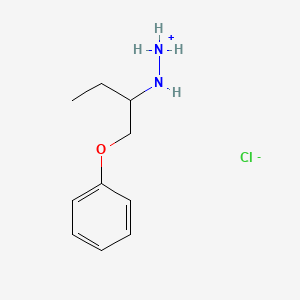
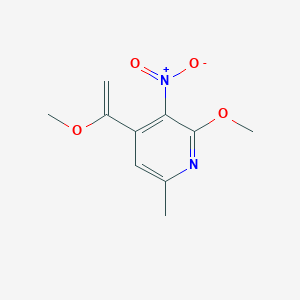
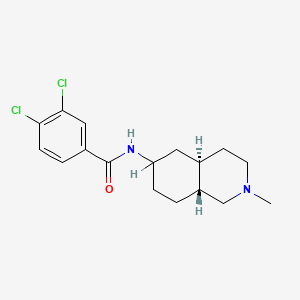
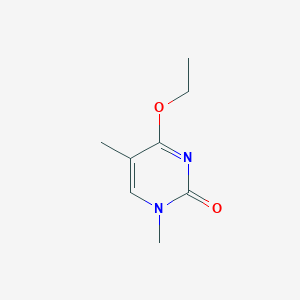

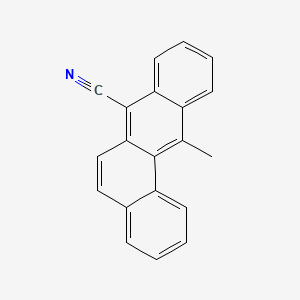

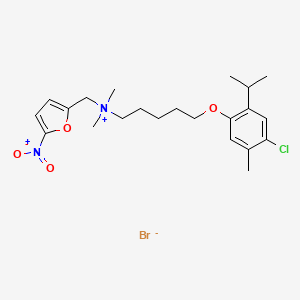
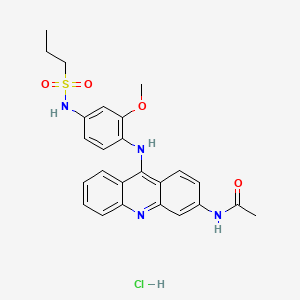
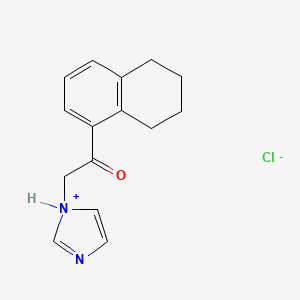
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
